

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxycarb

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenoxycarb

Cat. No.: B1672525

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Abstract

Fenoxycarb, a carbamate-based insect growth regulator, acts as a juvenile hormone mimic, disrupting the developmental processes of various insect species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **Fenoxycarb**. Detailed experimental protocols for its synthesis are presented, along with tabulated quantitative data for easy reference. Furthermore, this guide includes visualizations of the chemical structure and synthetic pathway, generated using the DOT language, to facilitate a deeper understanding of the molecular architecture and reaction flow.

Chemical Structure and Properties

Fenoxycarb is chemically known as ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate.^[1] Its structure features a central ethyl carbamate group linked to a phenoxyphenoxy ethyl ether moiety.

Chemical Structure Diagram

Caption: Chemical structure of **Fenoxycarb**.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **Fenoxycarb** is provided in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of **Fenoxycarb**

| Property | Value | Reference(s) |
|---|---|--------------|
| IUPAC Name | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | [1] |
| CAS Number | 72490-01-8 | [1] |
| Molecular Formula | C ₁₇ H ₁₉ NO ₄ | [1][2] |
| Molecular Weight | 301.34 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 53-54 °C | |
| Water Solubility | 6.00 mg/L at 20 °C | |
| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 770, Ethanol: 510, Toluene: 630, n-Hexane: 5.3, n-Octanol: 130 | |
| Stability | Stable to hydrolysis in aqueous solutions at pH 3, 7, and 9 at 35 °C and 50 °C. | |

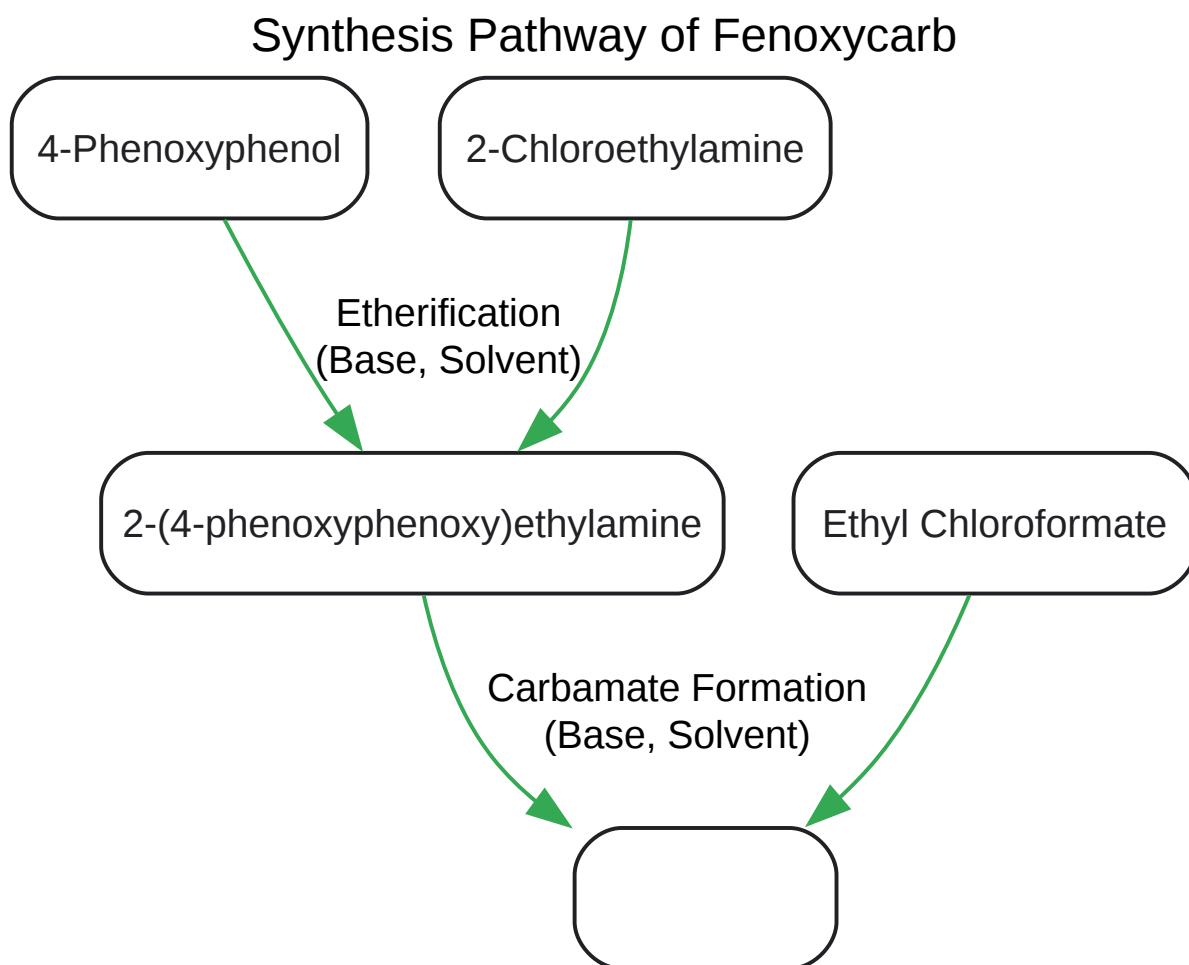
Table 2: Spectroscopic Data for **Fenoxycarb**

| Spectroscopic Data | Details |
|--|---|
| ¹ H NMR (400 MHz, CDCl ₃) δ (ppm) | 1.25 (t, 3H), 3.58 (q, 2H), 4.01 (t, 2H), 4.14 (q, 2H), 5.17 (br s, 1H), 6.85-7.06 (m, 7H), 7.27-7.32 (m, 2H) |
| ¹³ C NMR (100.40 MHz, CDCl ₃) δ (ppm) | 14.6, 40.5, 60.9, 67.4, 115.4, 117.5, 120.6, 122.4, 129.4, 150.4, 154.5, 156.5, 158.1 |

Synthesis of Fenoxycarb

The commercial synthesis of **Fenoxycarb** is a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-phenoxyphenoxy)ethylamine, through an etherification reaction. The second step is the formation of the final carbamate product by reacting the intermediate with ethyl chloroformate.

Synthesis Pathway



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Caption: Two-step synthesis of **Fenoxycarb**.

Experimental Protocols

The following are representative experimental protocols for the synthesis of **Fenoxycarb**. While the general methodology is based on established industrial processes, specific details may be adapted from procedures for analogous chemical transformations due to the limited availability of detailed, publicly accessible protocols for the exact synthesis.

Step 1: Synthesis of 2-(4-phenoxyphenoxy)ethylamine (Intermediate)

This step involves the etherification of 4-phenoxyphenol with 2-chloroethylamine in the presence of a base.

- Materials:
 - 4-Phenoxyphenol
 - 2-Chloroethylamine hydrochloride
 - Sodium hydroxide (or other suitable base like potassium carbonate)
 - Anhydrous solvent (e.g., Acetone, Dimethylformamide)
 - Water
 - Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
 - Drying agent (e.g., Anhydrous sodium sulfate)
- Representative Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxyphenol in the chosen anhydrous solvent.
 - Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution to form the corresponding phenoxide salt.

- To this mixture, add a solution of 2-chloroethylamine (prepared by neutralizing 2-chloroethylamine hydrochloride with a base and extracting it, or used in its hydrochloride form with an excess of the primary base).
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 2-(4-phenoxyphenoxy)ethylamine.
- The crude product can be purified further by column chromatography or distillation under reduced pressure if necessary.

Step 2: Synthesis of **Fenoxycarb**

This final step involves the reaction of the synthesized intermediate with ethyl chloroformate to form the carbamate functional group.

- Materials:
 - 2-(4-phenoxyphenoxy)ethylamine
 - Ethyl chloroformate
 - A non-nucleophilic base (e.g., Triethylamine, Pyridine)
 - Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
 - Aqueous acid solution (e.g., dilute HCl)

- Aqueous base solution (e.g., saturated NaHCO_3)
- Brine
- Drying agent (e.g., Anhydrous magnesium sulfate)
- Representative Procedure:
 - Dissolve 2-(4-phenoxyphenoxy)ethylamine and a slight excess of the non-nucleophilic base in the anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
 - Slowly add a stoichiometric equivalent of ethyl chloroformate to the cooled, stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting amine is consumed.
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous acid solution, water, a saturated aqueous sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
 - The resulting crude **Fenoxycarb** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid. A Chinese patent suggests a purity of $\geq 98\%$ and a yield of 95% for this step.

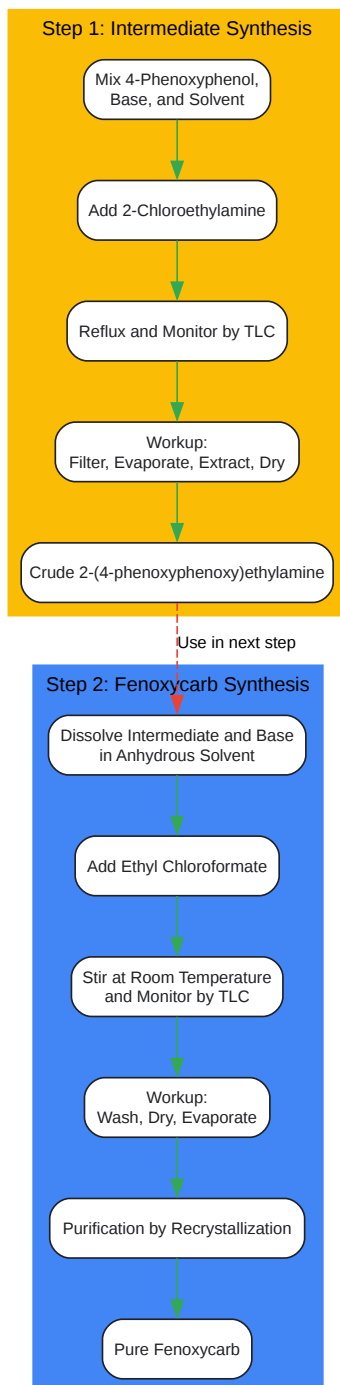
Data Presentation

Table 3: Summary of Synthesis Parameters and Outcomes

| Step | Reaction Type | Key Reagents | Typical Solvent | Typical Conditions | Reported Yield | Reported Purity | Reference(s) |
|------|---------------------|--|-----------------|-----------------------------------|----------------|-----------------|--------------|
| 1 | Etherification | 4-Phenoxyphenol, 2-Chloroethylamine, Base | DMF, Acetone | Reflux | Not specified | Not specified | |
| 2 | Carbamate Formation | 2-(4-phenoxyphenoxy)ethylamine, Ethyl Chloroformate, Triethylamine | Dichloromethane | Controlled temperature, Anhydrous | 95% | ≥98% | |

Experimental Workflow Diagram

Experimental Workflow for Fenoxycarb Synthesis



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Caption: General experimental workflow for the synthesis of **Fenoxycarb**.

Conclusion

This technical guide has detailed the chemical structure, properties, and a representative two-step synthesis of **Fenoxycarb**. The provided data, including physicochemical properties and spectroscopic information, are essential for researchers working with this compound. The experimental protocols, while representative, offer a solid foundation for the laboratory-scale synthesis of **Fenoxycarb**. The visualizations of the chemical structure and synthetic pathway serve to enhance the understanding of this important insect growth regulator. It is recommended that for any practical application, these synthetic procedures be further optimized and validated under controlled laboratory conditions.

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References

- 1. Fenoxycarb - Wikipedia [en.wikipedia.org]
- 2. Fenoxycarb | C₁₇H₁₉NO₄ | CID 51605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxycarb]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672525#chemical-structure-and-synthesis-of-fenoxycarb]

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